
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) is a complex organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The specific structure and stereochemistry of this compound make it unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: This step may involve the oxidation of an alcohol group to a carboxylic acid.
Esterification: The carboxylic acid group is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Introduction of the Ethyl and Trimethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.
化学反応の分析
Types of Reactions
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,ethylester: Similar structure but with an ethyl ester group.
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,propylester: Similar structure but with a propyl ester group.
Uniqueness
The unique stereochemistry and specific functional groups of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C10H18O4 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
methyl (4R,5S)-4-ethyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-6-10(8(11)12-5)7(2)13-9(3,4)14-10/h7H,6H2,1-5H3/t7-,10+/m0/s1 |
InChIキー |
OOTNIJOSVFOIOY-OIBJUYFYSA-N |
異性体SMILES |
CC[C@@]1([C@@H](OC(O1)(C)C)C)C(=O)OC |
正規SMILES |
CCC1(C(OC(O1)(C)C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



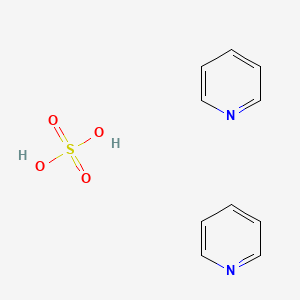
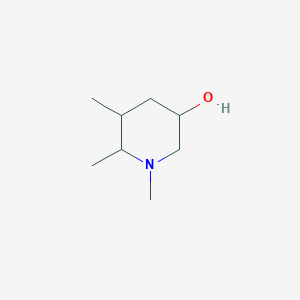
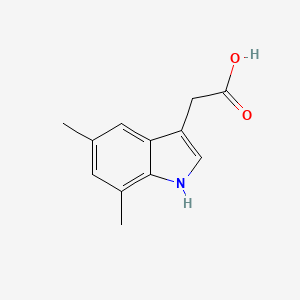
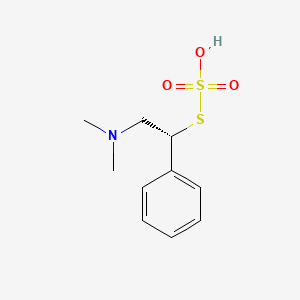

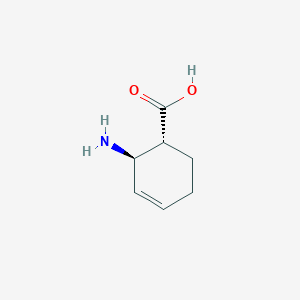
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
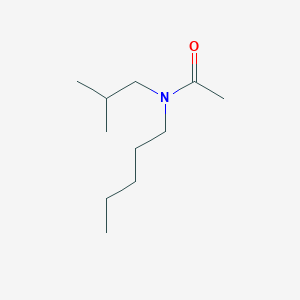
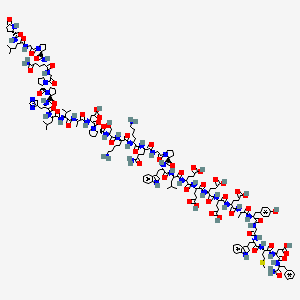
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)

![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
